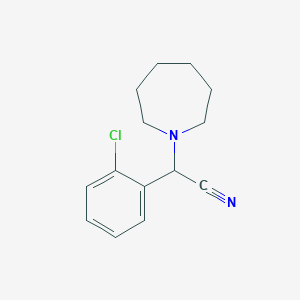![molecular formula C14H10N4OS B241253 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile, also known as PTA-659, is a chemical compound that has been the focus of scientific research in recent years due to its potential therapeutic properties. This compound has been studied extensively for its ability to target specific enzymes and pathways in the body, making it a promising candidate for the development of new drugs.
作用機序
5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile works by targeting specific enzymes and pathways in the body. It has been shown to inhibit the activity of enzymes such as PDE4 and FAAH, which are involved in the regulation of inflammation and pain. By inhibiting these enzymes, this compound may be able to reduce inflammation and pain in the body.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, which may be beneficial in the treatment of diseases such as arthritis and chronic pain. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile in lab experiments is that it has been shown to be highly selective for specific enzymes and pathways in the body. This makes it a promising candidate for the development of new drugs that target these enzymes and pathways. However, one limitation of using this compound in lab experiments is that it is a complex compound that requires a multi-step synthesis process, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the research on 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. One area of research is the development of new drugs that target the enzymes and pathways that this compound inhibits. This could lead to the development of new drugs for the treatment of diseases such as arthritis, chronic pain, and neurological disorders.
Another area of research is the exploration of the potential side effects of this compound. While this compound has been shown to be highly selective for specific enzymes and pathways, it is possible that it may have unintended effects on other enzymes and pathways in the body. Further research is needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
Conclusion
This compound is a chemical compound that has been the focus of scientific research in recent years due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. While there are limitations to using this compound in lab experiments, it is a promising candidate for the development of new drugs that target specific enzymes and pathways in the body. Further research is needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
合成法
The synthesis of 5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is a complex process that involves several steps. The initial step involves the reaction of 2-chlorothiophene with sodium hydride to form 2-thienyllithium. This is then reacted with 5-aminooxazole-4-carbonitrile to form the intermediate compound, which is then reacted with 4-pyridinemethyl bromide to form the final product.
科学的研究の応用
5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been the subject of several scientific studies, with researchers exploring its potential use in the treatment of various diseases. One study found that this compound was able to inhibit the activity of an enzyme known as phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body. This suggests that this compound may have potential as an anti-inflammatory agent.
Another study found that this compound was able to inhibit the activity of an enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the regulation of pain and inflammation. This suggests that this compound may have potential as an analgesic agent.
特性
分子式 |
C14H10N4OS |
|---|---|
分子量 |
282.32 g/mol |
IUPAC名 |
5-(pyridin-4-ylmethylamino)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H10N4OS/c15-8-11-13(17-9-10-3-5-16-6-4-10)19-14(18-11)12-2-1-7-20-12/h1-7,17H,9H2 |
InChIキー |
GVZNFBMEBZHXAB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC(=C(O2)NCC3=CC=NC=C3)C#N |
正規SMILES |
C1=CSC(=C1)C2=NC(=C(O2)NCC3=CC=NC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)
![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)
![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)
![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

